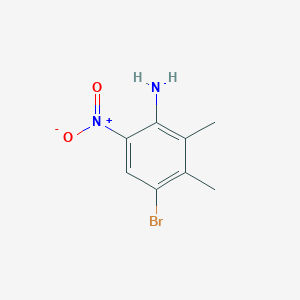

4-Bromo-2,3-dimethyl-6-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,3-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYVCCUUPIZPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379131 | |

| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108485-13-8 | |

| Record name | 4-bromo-2,3-dimethyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 4-Bromo-2,3-dimethyl-6-nitroaniline

An In-Depth Technical Guide to the Chemical Properties of 4-Bromo-2,3-dimethyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-donating methyl groups, an electron-withdrawing nitro group, and a bromine atom, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its spectroscopic characteristics. While experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs to provide a robust predictive framework for its behavior and characterization.

Molecular Structure and Physicochemical Properties

This compound possesses a benzene ring substituted with five different functional groups. The spatial arrangement and electronic nature of these substituents dictate its chemical behavior.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 4-Bromo-2-methyl-6-nitroaniline | 4-Bromo-2-nitroaniline |

| CAS Number | 108485-13-8[1][2] | 77811-44-0[3][4] | 875-51-4[5][6][7] |

| Molecular Formula | C₈H₉BrN₂O₂[4] | C₇H₇BrN₂O₂[4] | C₆H₅BrN₂O₂[6][8] |

| Molecular Weight | 245.08 g/mol | 231.05 g/mol [4] | 217.02 g/mol [6][8] |

| Appearance | Orange solid[9] | Orange solid[10] | Orange solid[7] |

| Melting Point | 152 °C[9] | Not available | 110-113 °C[6] |

| Boiling Point | Not available | Not available | 308.7±22.0 °C (Predicted)[6][7] |

| Solubility | Expected to be soluble in common organic solvents like Chloroform, DMSO, and Methanol.[7] | Not available | Soluble in Chloroform, DMSO, Methanol.[7] |

The introduction of the additional methyl group in this compound compared to its 2-methyl analog likely contributes to the higher melting point due to increased molecular weight and potentially more ordered crystal packing.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2,3-dimethylaniline: bromination followed by nitration. The amino group is a strong activating group and is ortho-, para-directing. To achieve the desired regioselectivity, protection of the amino group as an acetamide is a common strategy to moderate its activating effect and to introduce steric hindrance that can influence the position of subsequent electrophilic substitution.[12]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of similar compounds.[14]

Step 1: Acetylation of 2,3-Dimethylaniline

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (0.1 mol) in glacial acetic acid (50 mL).

-

Slowly add acetic anhydride (0.12 mol) to the solution.

-

Heat the reaction mixture to reflux for 1 hour.

-

Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield N-(2,3-dimethylphenyl)acetamide.

Step 2: Bromination of N-(2,3-Dimethylphenyl)acetamide

-

Dissolve the N-(2,3-dimethylphenyl)acetamide (0.08 mol) in glacial acetic acid (100 mL) in a 250 mL three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a thermometer.

-

Cool the solution to 10-15 °C in an ice bath.

-

Slowly add a solution of bromine (0.08 mol) in glacial acetic acid (20 mL) from the dropping funnel while maintaining the temperature below 20 °C.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 300 mL of cold water.

-

Collect the precipitate by filtration, wash with a dilute solution of sodium bisulfite to remove excess bromine, then with water, and dry to obtain N-(4-bromo-2,3-dimethylphenyl)acetamide.

Step 3: Nitration and Hydrolysis

-

To a 250 mL flask, add concentrated sulfuric acid (50 mL) and cool it to 0-5 °C in an ice-salt bath.

-

Slowly add the N-(4-bromo-2,3-dimethylphenyl)acetamide (0.05 mol) in small portions with stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.06 mol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0 and 5 °C.

-

After the addition, stir the mixture at this temperature for 1 hour and then let it stand at room temperature for another 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (300 g).

-

The resulting solid is the nitrated acetanilide. To hydrolyze it, add water (100 mL) and concentrated hydrochloric acid (50 mL) and heat the mixture to reflux for 3 hours.[14][15]

-

Cool the solution and neutralize it with a concentrated ammonium hydroxide solution to precipitate the product.

-

Filter the orange solid, wash it thoroughly with water, and recrystallize from ethanol to obtain pure this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its spectroscopic properties can be reliably predicted based on the analysis of structurally related aromatic amines and nitro compounds.[16][17][18][19]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |

| Aromatic-H | ~7.5-8.0 | Singlet | The single aromatic proton is deshielded by the adjacent nitro group and the bromine atom. |

| NH₂ | ~5.0-6.0 | Broad Singlet | The amine protons are typically broad and their chemical shift is concentration-dependent. The signal may disappear upon D₂O exchange.[16] |

| Methyl-H (C2) | ~2.3-2.5 | Singlet | The methyl group at the C2 position is adjacent to the amino group. |

| Methyl-H (C3) | ~2.2-2.4 | Singlet | The methyl group at the C3 position is adjacent to the other methyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-NH₂ | ~140-145 | The carbon attached to the electron-donating amino group. |

| C-NO₂ | ~145-150 | The carbon attached to the electron-withdrawing nitro group. |

| C-Br | ~110-115 | The carbon attached to the bromine atom. |

| Aromatic C-H | ~120-130 | The aromatic carbon bearing a hydrogen atom. |

| C-CH₃ (C2) | ~130-135 | The carbon attached to the methyl group at the C2 position. |

| C-CH₃ (C3) | ~125-130 | The carbon attached to the methyl group at the C3 position. |

| Methyl Carbons | ~15-20 | The carbons of the two methyl groups. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H, C-H, N-O, and C-Br bonds.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300-3500[16][19] | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch (methyl) | 2850-2960 | Medium |

| N-O Stretch (asymmetric) | 1500-1550 | Strong |

| N-O Stretch (symmetric) | 1300-1350 | Strong |

| C-N Stretch | 1200-1350[16] | Medium |

| C-Br Stretch | 500-600 | Medium to Strong |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The predicted molecular weight is 245.08 g/mol for the C₈H₉⁷⁹BrN₂O₂ isotopologue.

Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents such as Sn/HCl, H₂/Pd-C, or sodium dithionite.[13] This transformation yields a substituted benzene-1,2-diamine derivative, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.

-

Reactions of the Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated or alkylated.

-

Nucleophilic Aromatic Substitution: The bromine atom can potentially be displaced by strong nucleophiles, although the presence of two electron-donating methyl groups may make this less favorable compared to analogs with more electron-withdrawing groups.

Caption: Key reactions of this compound.

The structural motifs present in this molecule are found in compounds with biological activity. For instance, substituted nitroanilines are key intermediates in the synthesis of various pharmaceuticals.[20][21] The closely related 4-bromo-2-methyl-6-nitroaniline is used in the development of CK2 inhibitors for treating metabolic syndrome and in creating novel telmisartan-glitazone hybrid analogs.[10] It is therefore plausible that this compound could serve as a valuable building block in the discovery of new therapeutic agents.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on the data for structurally similar compounds like 4-bromo-2-nitroaniline and p-nitroaniline, it should be handled with care.[1][5][22][23][24]

Potential Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1][5][22][24]

-

May cause damage to organs through prolonged or repeated exposure.[22][23]

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Store in a cool, dry, and dark place, under an inert atmosphere.[9]

Conclusion

This compound is a fascinating molecule with a rich potential for applications in organic synthesis and drug discovery. While specific experimental data is sparse, this guide provides a comprehensive overview of its predicted properties, a robust synthetic strategy, and expected analytical characterization based on sound chemical principles and data from closely related compounds. As research into novel therapeutics and materials continues, this compound and its derivatives are poised to be valuable tools for the discerning synthetic chemist.

References

-

Kumar, A., & Sharma, S. (2003). An Improved Synthesis of N-Substituted-2-nitroanilines. Synthetic Communications, 33(16), 2893-2899. [Link]

-

Taylor & Francis Online. (n.d.). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.

-

AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Bromo-2-methyl-6-nitroaniline in Pharmaceutical Synthesis. Retrieved from [Link]

-

Hindawi. (2015, February 25). Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0). Retrieved from [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

CPAchem. (2023, June 15). Safety data sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). 4-Bromo-2-methyl-6-nitroaniline: Synthesis, Applications, and Properties of a Key Organic Intermediate. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 4-Bromo-2-nitroaniline | CAS#:875-51-4. Retrieved from [Link]

-

Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from [Link]

-

ACS Publications. (n.d.). Near-Infrared Spectra of Primary Aromatic Amines. Retrieved from [Link]

-

UCL Discovery. (n.d.). Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitroaniline. Retrieved from [Link]

-

Brainly.com. (2023, August 4). Show how 4-bromo-2-nitroaniline is synthesized, starting from aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-6-nitroaniline. Retrieved from [Link]

-

YouTube. (2022, October 17). Bromination of aniline gives 2,4,6 - tribromoaniline, whereas the nitration of aniline with mixed... Retrieved from [Link]

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Google Patents. (n.d.). CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.

-

SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 108485-13-8|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Bromo-2-methyl-6-nitroaniline | C7H7BrN2O2 | CID 522679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]

- 7. 4-Bromo-2-nitroaniline | 875-51-4 [amp.chemicalbook.com]

- 8. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 108485-13-8 [m.chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. CN103848706A - Synthesis method of substituted nitroaniline - Google Patents [patents.google.com]

- 12. azom.com [azom.com]

- 13. benchchem.com [benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. homework.study.com [homework.study.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. nbinno.com [nbinno.com]

- 21. chemimpex.com [chemimpex.com]

- 22. bg.cpachem.com [bg.cpachem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-Bromo-2,3-dimethyl-6-nitroaniline (CAS: 108485-13-8)

Prepared by a Senior Application Scientist

Executive Overview

4-Bromo-2,3-dimethyl-6-nitroaniline is a substituted aniline derivative characterized by a unique arrangement of functional groups: a bromine atom, two methyl groups, and a nitro group, all decorating an aniline core. This specific substitution pattern imparts a distinct reactivity profile, making it a valuable and versatile intermediate in advanced organic synthesis. While not as widely documented as some common reagents, its structural motifs suggest significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, a proposed synthetic route based on established chemical principles, robust characterization methodologies, potential applications, and essential safety protocols.

Physicochemical and Structural Profile

The compound is an orange solid with a melting point of 152°C.[1] Its molecular structure is key to its utility, offering multiple reactive sites for further chemical modification.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 108485-13-8 | [2][3][4] |

| Molecular Formula | C₈H₉BrN₂O₂ | [5] |

| Molecular Weight | 245.07 g/mol | Calculated |

| IUPAC Name | This compound | [5] |

| Appearance | Orange solid | [1] |

| Melting Point | 152 °C | [1] |

| Canonical SMILES | CC1=C(C=C(C(=C1C)N)[O-])Br | [5] |

| Recommended Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis and Strategy

The target molecule can be logically synthesized from the precursor 2,3-dimethyl-6-nitroaniline . The directing effects of the substituents on the aniline ring are paramount in achieving the desired regioselectivity.

-

Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director.

-

Methyl Groups (-CH₃): Weakly activating groups and ortho, para-directors.

-

Nitro Group (-NO₂): A strong deactivating group and a meta-director.

In the 2,3-dimethyl-6-nitroaniline precursor, the C1 amino group is the dominant directing influence. It strongly activates the para-position (C4) and the ortho-positions (C2, C6). Both ortho-positions are already substituted. Therefore, electrophilic attack by a bromonium ion (Br⁺) is overwhelmingly directed to the open and activated C4 position, leading to the desired product with high selectivity.

Proposed Synthetic Workflow

The diagram below outlines a representative workflow for the synthesis, leveraging a copper-catalyzed oxidative bromination method, which has proven effective for similar aniline systems.

Caption: Proposed synthesis of the target compound via copper-catalyzed bromination.

Detailed Experimental Protocol

This protocol is adapted from methodologies proven effective for the regioselective bromination of substituted anilines. Researchers should perform initial small-scale trials to optimize reaction times and stoichiometry.

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethyl-6-nitroaniline (1.0 eq.).

-

Solvent and Catalyst Addition: Add acetonitrile (CH₃CN) and deionized water in a 2:1 ratio (e.g., 20 mL CH₃CN, 10 mL H₂O). The biphasic system facilitates the dissolution of both organic and inorganic reagents. Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, ~0.25 eq.) to the suspension.

-

Initial Stirring: Stir the mixture at room temperature (25°C) for 15 minutes to ensure proper suspension and coordination of the catalyst.

-

Cooling: Place the flask in an ice-water bath to cool the reaction mixture to approximately 5-10°C. This is critical to control the exothermic nature of the oxidation and bromination steps, minimizing side-product formation.

-

Reagent Addition: Add sodium bromide (NaBr, ~1.8 eq.) and sodium persulfate (Na₂S₂O₈, ~1.4 eq.) simultaneously and in three small portions over a period of 15-20 minutes. The portion-wise addition maintains a controlled concentration of the in situ generated electrophilic bromine species.

-

Reaction Monitoring: Allow the reaction to stir at low temperature for 2-4 hours, followed by stirring at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining oxidant and bromine.

-

Isolation: The crude product often precipitates from the reaction mixture. Isolate the solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[6]

Purification and Quality Control

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized compound, ensuring its suitability for downstream applications.

Post-Reaction Work-up and Purification Protocol

-

Recrystallization: The most common and effective method for purifying the crude solid. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be experimentally determined. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form high-purity crystals, which are then isolated by filtration.

-

Flash Column Chromatography: For challenging separations or to achieve very high purity (>99.5%), flash chromatography on silica gel can be employed.[7] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.

Analytical Characterization Workflow

This workflow ensures the final product meets the required structural and purity specifications.

Caption: A standard workflow for the purification and analytical validation of the final product.

Standard Characterization Techniques

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic proton, the two methyl groups (which will be singlets), and the amine (-NH₂) protons (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of eight unique carbon signals corresponding to the molecular structure.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the classic isotopic signature of a monobrominated compound.[8]

-

FT-IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for N-H stretching of the amine group (~3300-3500 cm⁻¹) and asymmetric/symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹).

Applications in Research and Development

This compound is a valuable building block due to its trifunctional nature (amine, bromide, nitro group), allowing for selective and sequential chemical transformations.

-

Medicinal Chemistry: Its primary potential lies in drug discovery. Analogous structures, such as 4-Bromo-2-methyl-6-nitroaniline, are crucial intermediates in the synthesis of Casein Kinase 2 (CK2) inhibitors for cancer therapy and novel telmisartan-glitazone hybrids for treating metabolic syndrome.[9][10] The subject compound is an ideal scaffold for generating libraries of new chemical entities (NCEs) for screening against various biological targets.

-

Heterocyclic Synthesis: The ortho-nitroaniline moiety is a classic precursor for the synthesis of benzimidazoles and other fused heterocyclic systems, which are privileged structures in many pharmacologically active molecules.

-

Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-nitrogen bonds to build molecular complexity.[11]

Safety, Handling, and Storage

While specific toxicological data for this compound is limited, data from closely related bromo-nitroanilines provide a strong basis for establishing safe handling procedures.[4]

GHS Hazard Profile

Table 2: Anticipated GHS Classification and Hazards

| Hazard Class | Category | Hazard Statement | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [2][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | [2][4] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled. | [2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [4][12][13] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [4][12][13] |

| Specific Target Organ Toxicity (STOT) | RE Cat. 2 | H373: May cause damage to organs through prolonged or repeated exposure. | [14][15] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[15]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Hygiene: Avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[12][13] Do not eat, drink, or smoke in the laboratory.[15]

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][15] For long-term stability, store under an inert atmosphere at 2-8°C.[1] The compound should be stored in a locked cabinet or an area with restricted access.[2][15]

-

Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 108485-13-8) represents a strategically functionalized chemical intermediate with considerable potential for innovation in synthetic chemistry. Its well-defined reactivity, governed by the interplay of its amine, methyl, nitro, and bromo substituents, makes it an attractive starting point for constructing complex molecular architectures. This guide provides the foundational knowledge—from a proposed, mechanistically sound synthesis to detailed safety protocols—required for researchers to confidently and safely incorporate this versatile building block into their research and development programs.

References

-

Synthesis of 4-bromo-2-nitroaniline, starting from aniline. (2023). brainly.com. [Link]

-

Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0). Cheméo. [Link]

-

The Crucial Role of 4-Bromo-2-methyl-6-nitroaniline in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Multistep Synthesis. (2019). Chemistry LibreTexts. [Link]

- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

-

Safety data sheet for 4-Nitroaniline. (2023). cpachem.com. [Link]

-

SEC Filing listing this compound. (2007). SEC.gov. [Link]

- Synthesis process of 2-cyano-4-nitro-6-bromaniline.

-

4-Bromo-2-methyl-6-nitroaniline Spectral Information. PubChem. [Link]

-

A Practical Procedure for Regioselective Bromination of Anilines. (2014). Synlett. [Link]

-

4-Bromo-2-nitroaniline Properties. Chemsrc. [Link]

-

Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline. (2012). ResearchGate. [Link]

-

4-Bromo-2-methyl-6-nitroaniline: Synthesis, Applications, and Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Bromo-3-nitroaniline Information. PubChem. [Link]

-

Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com. [Link]

-

This compound Structural Information. PubChemLite. [Link]

-

4-Bromo-2-methyl-6-nitroaniline Data. NIST WebBook. [Link]

-

6-Bromo-2,3-dimethyl-4-nitroaniline Compound Page. PubChem. [Link]

-

4-Bromo-2,6-dimethylaniline Crystal Structure. (2008). ResearchGate. [Link]

- Preparation method of bromoaniline.

-

Speciality Chemicals Product List. Ottokemi. [Link]

-

Amines - Hoffmann bromamide reaction. BYJU'S. [Link]

-

Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI. [Link]

-

Bromination of Aniline. (2022). Khan Academy via YouTube. [Link]

- Preparation of 4-bromoaniline derivatives.

-

CAS Common Chemistry. CAS. [Link]

Sources

- 1. This compound CAS#: 108485-13-8 [m.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. sec.gov [sec.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. 108485-13-8 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. bg.cpachem.com [bg.cpachem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-2,3-dimethyl-6-nitroaniline

This guide provides a comprehensive technical overview of 4-bromo-2,3-dimethyl-6-nitroaniline, a substituted nitroaniline of interest to researchers, scientists, and drug development professionals. The content herein delves into the molecule's structural characteristics, a plausible synthetic pathway with detailed protocols, and a thorough analysis of its expected spectroscopic signature. This document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a self-validating and authoritative resource.

Molecular Structure and Physicochemical Properties

This compound is an aromatic organic compound with the chemical formula C₈H₉BrN₂O₂. Its structure is characterized by a benzene ring substituted with a bromine atom, two methyl groups, a nitro group, and an aniline functional group. The strategic placement of these substituents dictates the molecule's electronic properties, reactivity, and potential applications.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 108485-13-8 | N/A |

| Molecular Formula | C₈H₉BrN₂O₂ | N/A |

| Molecular Weight | 259.08 g/mol | N/A |

| Predicted Melting Point | 152 °C | N/A |

| Appearance | Orange solid (predicted) | N/A |

The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro and bromo groups creates a unique electronic environment within the aromatic ring, influencing its reactivity in further chemical transformations.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound can be strategically designed as a multi-step process commencing from the readily available precursor, 2,3-dimethylaniline. The proposed synthetic route involves the protection of the highly activating amino group, followed by regioselective bromination and nitration, and concluding with deprotection to yield the target molecule. This approach is predicated on controlling the directing effects of the various substituents to achieve the desired isomer.

Overall Synthetic Workflow

Caption: A multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

Part 1: Acetylation of 2,3-Dimethylaniline

-

Rationale: The amino group of aniline is a powerful activating group and is susceptible to oxidation under nitrating conditions. Acetylation to form an acetanilide moderates the activating effect and protects the amino group from oxidation, allowing for more controlled subsequent electrophilic aromatic substitution reactions.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2,3-dimethylaniline (1.0 eq) in glacial acetic acid (3.0 eq).

-

To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.

-

Heat the reaction mixture at reflux for 1 hour.

-

Allow the mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring.

-

Collect the precipitated N-(2,3-dimethylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

-

Part 2: Bromination of N-(2,3-dimethylphenyl)acetamide

-

Rationale: The acetamido group is an ortho-, para-director. Due to steric hindrance from the adjacent methyl group at the 2-position, bromination is expected to occur predominantly at the para-position (C4). N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.

-

Procedure:

-

Dissolve the dried N-(2,3-dimethylphenyl)acetamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid N-(4-bromo-2,3-dimethylphenyl)acetamide by vacuum filtration, wash with water, and dry.

-

Part 3: Nitration of N-(4-bromo-2,3-dimethylphenyl)acetamide

-

Rationale: The directing effects of the substituents on the ring (acetamido, bromo, and two methyl groups) will influence the position of nitration. The powerful ortho-, para-directing acetamido group, in concert with the ortho-directing methyl groups, is expected to direct the incoming nitro group to the C6 position, which is ortho to the acetamido group and meta to the bromo group. A mixture of nitric and sulfuric acid is a standard nitrating agent.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add the dried N-(4-bromo-2,3-dimethylphenyl)acetamide (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the crude N-(4-bromo-2,3-dimethyl-6-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

-

Part 4: Hydrolysis of N-(4-bromo-2,3-dimethyl-6-nitrophenyl)acetamide

-

Rationale: The final step is the deprotection of the amino group by hydrolysis of the amide linkage. This can be achieved under either acidic or basic conditions to yield the target this compound.

-

Procedure (Acidic Hydrolysis):

-

Suspend the dried N-(4-bromo-2,3-dimethyl-6-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture at reflux for 2-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the free amine.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic proton and the methyl and amine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H (C5-H) | 7.5 - 7.8 | Singlet | 1H | This proton is deshielded by the adjacent electron-withdrawing nitro and bromo groups. |

| NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | The chemical shift of amine protons can vary depending on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange. |

| Methyl-H (C2-CH₃) | 2.2 - 2.4 | Singlet | 3H | |

| Methyl-H (C3-CH₃) | 2.1 - 2.3 | Singlet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-NH₂ (C1) | 140 - 145 | |

| C-CH₃ (C2) | 125 - 130 | |

| C-CH₃ (C3) | 130 - 135 | |

| C-Br (C4) | 110 - 115 | |

| C-H (C5) | 120 - 125 | |

| C-NO₂ (C6) | 145 - 150 | |

| C2-CH₃ | 15 - 20 | |

| C3-CH₃ | 14 - 19 |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| N-H (Aniline) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1550 - 1650 | Stretching |

| N-O (Nitro) | 1500 - 1550 and 1300 - 1370 | Asymmetric and Symmetric Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Br | 500 - 600 | Stretching |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (258 and 260 amu) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Key Fragmentation Patterns:

-

Loss of the nitro group (-NO₂) resulting in a fragment at [M-46]⁺.

-

Loss of a methyl group (-CH₃) resulting in a fragment at [M-15]⁺.

-

Cleavage of the C-Br bond, though less common as a primary fragmentation pathway.

-

Safety and Handling

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.

-

Toxicology: While specific toxicological data for this compound is limited, related nitroaniline and brominated aromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed overview of the molecular structure, synthesis, and predicted spectroscopic characteristics of this compound. The presented synthetic route is logical and based on established organic chemistry principles, offering a viable pathway for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers aiming to synthesize and characterize this compound. As with all chemical syntheses, proper safety protocols must be strictly adhered to.

References

Sources

Spectroscopic Data for 4-Bromo-2,3-dimethyl-6-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethyl-6-nitroaniline is a substituted aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the aniline ring, featuring a bromine atom, two methyl groups, and a nitro group, imparts a unique set of electronic and steric properties that can influence its biological activity and chemical reactivity. Accurate structural elucidation of such molecules is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, leveraging established principles and comparative data from analogous structures to predict and interpret its spectral characteristics. As a self-validating system, this document will not only present predicted data but also explain the underlying principles and provide detailed protocols for data acquisition, empowering researchers to confidently characterize this and similar molecules.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound dictates its spectroscopic fingerprint. The presence of various functional groups—amine (-NH₂), nitro (-NO₂), methyl (-CH₃), and bromo (-Br)—on a benzene ring will give rise to characteristic signals in different spectroscopic techniques.

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR | A single aromatic proton signal, two distinct methyl proton signals, and a broad amine proton signal. |

| ¹³C NMR | Eight distinct carbon signals corresponding to the aromatic and methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, N-O stretching of the nitro group, C-H stretching, and aromatic C=C bending. |

| Mass Spectrometry | A distinct molecular ion peak with a characteristic M+2 isotope pattern due to the presence of bromine. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

The ¹H NMR spectrum of this compound is predicted to be relatively simple, with distinct signals for the aromatic, methyl, and amine protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.2 | Singlet | 1H | Ar-H (H-5) | The lone aromatic proton is deshielded by the adjacent electron-withdrawing nitro group and the bromine atom. |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift is concentration and solvent dependent. |

| ~2.4 - 2.6 | Singlet | 3H | Ar-CH₃ (at C-2) | The methyl group at C-2 is deshielded by the adjacent nitro group. |

| ~2.2 - 2.4 | Singlet | 3H | Ar-CH₃ (at C-3) | The methyl group at C-3 is less deshielded than the one at C-2. |

Comparative Analysis with 2,3-dimethyl-6-nitroaniline:

Experimental data for the closely related 2,3-dimethyl-6-nitroaniline shows aromatic protons at δ 6.45 (d, J=8.7 Hz, 1H) and 7.63 (d, J=9.0 Hz, 1H) in CDCl₃. The introduction of a bromine atom at the 4-position in our target molecule will remove one of these protons and is expected to further deshield the remaining aromatic proton, shifting it downfield. The methyl signals in 2,3-dimethyl-6-nitroaniline appear at δ 2.05 (s, 3H) and 2.20 (s, 3H). We can expect a similar pattern for this compound, with slight shifts due to the long-range effect of the bromine atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the six aromatic carbons and two methyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | C-NH₂ (C-1) | The carbon attached to the electron-donating amino group is shielded. |

| ~135 - 140 | C-NO₂ (C-6) | The carbon attached to the electron-withdrawing nitro group is deshielded. |

| ~130 - 135 | C-Br (C-4) | The carbon attached to the bromine atom is deshielded. |

| ~125 - 130 | C-H (C-5) | Aromatic CH carbon. |

| ~120 - 125 | C-CH₃ (C-2) | Aromatic quaternary carbon. |

| ~115 - 120 | C-CH₃ (C-3) | Aromatic quaternary carbon. |

| ~15 - 20 | -CH₃ (at C-2) | Methyl carbon. |

| ~10 - 15 | -CH₃ (at C-3) | Methyl carbon. |

Experimental Protocol for NMR Spectroscopy:

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube securely.

-

-

Instrumental Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a spectral width of approximately 16 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Use a spectral width of approximately 240 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Workflow for NMR Data Acquisition and Analysis:

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum:

The IR spectrum of this compound will be characterized by several key absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3500 (doublet) | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 3000 | C-H stretch | Methyl (-CH₃) |

| 1500 - 1550 (strong) | Asymmetric N-O stretch | Nitro (-NO₂) |

| 1300 - 1370 (strong) | Symmetric N-O stretch | Nitro (-NO₂) |

| 1600 - 1640 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 800 - 900 | C-H out-of-plane bend | Aromatic C-H |

| 500 - 600 | C-Br stretch | Bromo (-Br) |

Experimental Protocol for FTIR Spectroscopy (Thin Solid Film Method):

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plate.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

The EI mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Significance |

| 244/246 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a bromine atom.[4][5] |

| 229/231 | [M - CH₃]⁺ | Loss of a methyl group. |

| 198/200 | [M - NO₂]⁺ | Loss of the nitro group. |

| 183 | [M - NO₂ - CH₃]⁺ | Subsequent loss of a methyl group from the [M - NO₂]⁺ fragment. |

| 119 | [M - NO₂ - Br]⁺ | Loss of both the nitro group and the bromine atom. |

Experimental Protocol for Electron Ionization Mass Spectrometry:

-

Sample Introduction:

-

A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.

-

-

Ionization:

-

The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).[6]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Fragmentation Pathway Diagram:

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and mass spectrometry. This guide provides a detailed framework for predicting, acquiring, and interpreting the spectroscopic data for this molecule. By understanding the influence of each functional group on the overall spectra and by following rigorous experimental protocols, researchers in drug development and other scientific fields can ensure the unambiguous identification and quality control of this and structurally related compounds, which is a critical step in advancing their research and development efforts.

References

- Computational, Experimental Spectral Analysis and Structural Parameters of 4,5-Dimethyl-2-Nitro Aniline. RASĀYAN J. Chem., Vol. 17, No.3, 2024.

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. How to Prepare Samples for NMR. [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Lubis, H., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 2019. [Link]

-

Wikipedia. Electron ionization. [Link]

- Zenkevich, I. G. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Analytical Chemistry, 75(8), 2020.

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Clark, J. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 4. jmchemsci.com [jmchemsci.com]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,3-dimethyl-6-nitroaniline

This guide provides a comprehensive overview of the known and predicted physical properties of 4-Bromo-2,3-dimethyl-6-nitroaniline, a substituted nitroaniline of interest to researchers and professionals in drug development and materials science. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes available information and provides a comparative analysis with related, more thoroughly characterized isomers. This approach offers valuable context and predictive insights for handling and utilizing this compound.

Introduction: The Significance of Substituted Nitroanilines

Nitroanilines are a critical class of organic compounds that serve as versatile precursors in the synthesis of pharmaceuticals, dyes, and specialized polymers.[1] The strategic placement of substituents on the aniline ring profoundly influences the molecule's physicochemical properties, including its reactivity, solubility, and biological activity. This compound, with its unique substitution pattern, presents a distinct profile of electronic and steric effects that are of interest for the development of novel chemical entities.

Core Physical and Chemical Identifiers

Precise identification is paramount for any chemical compound. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 108485-13-8 | [2][3] |

| Molecular Formula | C₈H₉BrN₂O₂ | [3][4] |

| Molecular Weight | 245.07 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC1=C(C=C(C(=C1C)N)[O-])Br | [4] |

| InChI | InChI=1S/C8H9BrN2O2/c1-4-5(2)8(10)7(11(12)13)3-6(4)9/h3H,10H2,1-2H3 | [4] |

| InChIKey | XRYVCCUUPIZPMI-UHFFFAOYSA-N | [4] |

Experimentally Determined and Predicted Physical Properties

Direct experimental data for this compound is sparse. The following table includes the available experimental data alongside predicted values to provide a more complete picture of its physical characteristics.

| Property | Value | Type | Source |

| Melting Point | 152 °C | Experimental | [3] |

| Appearance | Orange solid | Predicted | - |

| XlogP | 3.0 | Predicted | [4] |

| Monoisotopic Mass | 243.98474 Da | Predicted | [4] |

Comparative Analysis with Isomers

To better understand the physical properties of this compound, a comparison with its isomers is highly instructive. The position of the methyl and nitro groups significantly impacts properties like melting point and polarity.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 108485-13-8 | C₈H₉BrN₂O₂ | 245.07 | 152[3] |

| 4-Bromo-2-methyl-6-nitroaniline | 77811-44-0 | C₇H₇BrN₂O₂ | 231.05 | Not available |

| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02 | 110-113[5][6] |

| 4-Bromo-3-nitroaniline | 53324-38-2 | C₆H₅BrN₂O₂ | 217.02 | Not available |

| 2-Bromo-4,6-dinitroaniline | Not available | C₆H₄BrN₃O₄ | 262.02 | Not available |

Proposed Synthesis and Characterization Workflow

While a specific, published synthesis route for this compound was not found during the literature search, a plausible synthetic pathway can be designed based on established organic chemistry principles. The following proposed workflow is based on the regioselective functionalization of an aromatic amine.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned starting from 2,3-dimethylaniline. The key steps would involve the protection of the highly activating amino group, followed by regioselective bromination and nitration. The directing effects of the substituents at each step are crucial for achieving the desired isomer.

Caption: Proposed synthesis workflow for this compound.

Causality Behind Experimental Choices:

-

Protection: The amino group of 2,3-dimethylaniline is strongly activating and ortho-, para-directing. To prevent polysubstitution and oxidation during subsequent electrophilic aromatic substitution reactions, it is first protected as an acetamide.[7]

-

Bromination: The acetamido group is a moderate ortho-, para-director. The position para to the acetamido group is sterically accessible, leading to the selective formation of 4-Bromo-2,3-dimethylacetanilide.

-

Nitration: The nitration of the brominated intermediate is directed by both the acetamido and the bromo substituents. The strong ortho-, para-directing acetamido group will favor substitution at the available ortho position, leading to the desired 6-nitro isomer.

-

Deprotection: The final step involves the hydrolysis of the acetamide to reveal the free amino group of the target compound.

Characterization Protocol

Once synthesized, a rigorous characterization is essential to confirm the identity and purity of the compound.

Caption: Logical workflow for the characterization of a newly synthesized compound.

Step-by-Step Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the presence and connectivity of all protons and carbons in the molecule. The spectra of related compounds can serve as a reference.[8]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of the purified product as a KBr pellet or a thin film.

-

Acquire the IR spectrum.

-

Identify characteristic absorption bands for the N-H stretches of the amine, the C-H stretches of the aromatic ring and methyl groups, the N=O stretches of the nitro group, and the C-Br stretch.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer.

-

Obtain the mass spectrum to determine the molecular weight of the compound and analyze its fragmentation pattern to further confirm the structure.

-

-

Melting Point Determination:

-

Place a small amount of the crystalline product in a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the sample melts. A sharp melting point is indicative of high purity.

-

-

Solubility Testing:

-

Systematically test the solubility of the compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane) at a specified temperature.

-

This provides a qualitative assessment of the compound's polarity.

-

Safety and Handling

Substituted nitroanilines should be handled with care, as they can be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While direct experimental data on this compound is limited, this guide provides a comprehensive overview of its known and predicted physical properties. By leveraging a comparative analysis with its isomers and outlining a plausible synthetic and characterization workflow, researchers and drug development professionals are better equipped to work with this compound. As with any novel chemical entity, thorough experimental verification of its properties is essential.

References

- Benchchem. A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights. Accessed January 3, 2026.

- Sigma-Aldrich. 4-Bromo-2-methyl-6-nitroaniline 97. Accessed January 3, 2026.

- BLDpharm. 108485-13-8|this compound. Accessed January 3, 2026.

- PubChem. 4-Bromo-2-methyl-6-nitroaniline. Accessed January 3, 2026.

- Moldb. 77811-44-0 | 4-Bromo-2-methyl-6-nitroaniline. Accessed January 3, 2026.

- ChemicalBook. 4-Bromo-2-nitroaniline synthesis. Accessed January 3, 2026.

- Cheméo. Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0). Accessed January 3, 2026.

- Benchchem. 4-Bromo-2-nitroaniline | 875-51-4. Accessed January 3, 2026.

- PubChem. 3-Nitroaniline. Accessed January 3, 2026.

- Chempanda.

- ChemScene. 70076-04-9 | 4-Bromo-N,N-dimethyl-3-nitroaniline. Accessed January 3, 2026.

- PubChemLite. This compound (C8H9BrN2O2). Accessed January 3, 2026.

- PubChem. 2-Nitroaniline. Accessed January 3, 2026.

- ResearchGate. Substituent effects on the physical properties and pKa of aniline. Accessed January 3, 2026.

- PubChem. 4-Bromo-3-nitroaniline. Accessed January 3, 2026.

- Synlett. A Practical Procedure for Regioselective Bromination of Anilines. Accessed January 3, 2026.

- ChemWhat. This compound CAS#: 108485-13-8. Accessed January 3, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Accessed January 3, 2026.

- Chemsrc. 4-Bromo-2-nitroaniline | CAS#:875-51-4. Accessed January 3, 2026.

- Google Patents. CN102993022A - Preparation method of bromoaniline. Accessed January 3, 2026.

- CrystEngComm (RSC Publishing). Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA): a novel nonlinear optical material with a (3+1)-dimensional incommensurately modulated structure. Accessed January 3, 2026.

- NIST WebBook. 4-Bromo-2-methyl-6-nitroaniline. Accessed January 3, 2026.

- Sigma-Aldrich. 4-Bromo-2-nitroaniline 97 875-51-4. Accessed January 3, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 108485-13-8|this compound|BLD Pharm [bldpharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. PubChemLite - this compound (C8H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. 4-Bromo-2-nitroaniline | CAS#:875-51-4 | Chemsrc [chemsrc.com]

- 6. 4-Bromo-2-nitroaniline 97 875-51-4 [sigmaaldrich.com]

- 7. 4-Bromo-2-nitroaniline | 875-51-4 | Benchchem [benchchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethyl-6-nitroaniline: Starting Materials and Strategic Considerations

For Immediate Release

This technical guide provides a detailed exploration of the synthetic pathways to obtain 4-Bromo-2,3-dimethyl-6-nitroaniline, a key intermediate in various chemical manufacturing processes. The document outlines the primary starting materials, analyzes the strategic decisions involved in the synthetic route, and offers detailed experimental protocols for researchers, scientists, and professionals in drug development.

Executive Summary

The synthesis of this compound is a multi-step process that requires careful consideration of starting materials and reaction conditions to achieve high yield and purity. This guide focuses on the most prevalent and practical synthetic strategies, which primarily involve the bromination and nitration of a substituted aniline precursor. The choice of the initial substrate dictates the sequence of these electrophilic aromatic substitution reactions, a critical decision point that influences the overall efficiency and selectivity of the synthesis.

Strategic Synthesis Overview: Choosing the Path

The core of synthesizing this compound lies in the sequential introduction of a bromine atom and a nitro group onto the 2,3-dimethylaniline backbone. The order of these additions is paramount due to the directing effects of the substituents on the aromatic ring. The amino group is a strong activating group and an ortho-, para-director, while the methyl groups are weakly activating and also ortho-, para-directing. The nitro group, in contrast, is a strong deactivating group and a meta-director.

Two primary synthetic routes emerge from these considerations:

-

Route A: Nitration followed by Bromination. This approach begins with the nitration of 2,3-dimethylaniline. The resulting 2,3-dimethyl-6-nitroaniline is then subjected to bromination.

-

Route B: Bromination followed by Nitration. This pathway commences with the bromination of 2,3-dimethylaniline to produce 4-Bromo-2,3-dimethylaniline, which is subsequently nitrated.

The selection between these routes is a critical experimental design choice, influenced by factors such as regioselectivity, reaction kinetics, and the ease of purification of intermediates.

Visualizing the Synthetic Pathways

The logical flow of the two primary synthetic routes can be visualized as follows:

Caption: Primary synthetic routes to this compound.

Detailed Analysis of Synthetic Routes

Route A: Nitration of 2,3-Dimethylaniline as the Initial Step

This route commences with the nitration of 2,3-dimethylaniline. The strong activating and directing effects of the amino and methyl groups favor the introduction of the nitro group at the 6-position, ortho to the amino group and para to the 3-methyl group.

However, direct nitration of anilines with strong acids can lead to oxidation and the formation of undesired byproducts. To mitigate this, the amino group is often protected via acetylation prior to nitration. The resulting acetanilide is then nitrated, followed by deprotection (hydrolysis) to yield the desired nitroaniline.

Subsequent Bromination: The intermediate, 2,3-dimethyl-6-nitroaniline, is then brominated. The amino group remains the most powerful activating group, directing the incoming electrophile (bromine) to the para position (position 4), which is vacant. The nitro group's deactivating effect is overcome by the strong activation of the amino group.

Route B: Bromination of 2,3-Dimethylaniline as the Initial Step

This alternative pathway begins with the bromination of 2,3-dimethylaniline. The combined directing effects of the amino and two methyl groups strongly favor the introduction of the bromine atom at the 4-position, which is para to the amino group. This reaction is often highly selective.[1]

Subsequent Nitration: The resulting 4-Bromo-2,3-dimethylaniline is then subjected to nitration. The amino group's directing influence will guide the nitro group to one of the ortho positions. The 6-position is sterically less hindered and electronically favored, leading to the formation of the target molecule, this compound.

Starting Materials and Reagents

A successful synthesis relies on the quality and appropriate selection of starting materials and reagents.

| Compound | Role | CAS Number | Key Considerations |

| 2,3-Dimethylaniline | Primary Starting Material | 87-59-2 | Purity is crucial to avoid side reactions. |

| N-Bromosuccinimide (NBS) | Brominating Agent | 128-08-5 | A milder and more selective brominating agent than elemental bromine.[1] |

| Bromine (Br₂) | Brominating Agent | 7726-95-6 | Highly reactive and corrosive; requires careful handling. |

| Nitric Acid (HNO₃) | Nitrating Agent | 7697-37-2 | Typically used in combination with sulfuric acid. |

| Sulfuric Acid (H₂SO₄) | Catalyst for Nitration | 7664-93-9 | Promotes the formation of the nitronium ion (NO₂⁺). |

| Acetic Anhydride | Protecting Group Reagent | 108-24-7 | Used to form acetanilide to protect the amino group.[2] |

| Dry Dimethylformamide (DMF) | Solvent | 68-12-2 | A common solvent for bromination with NBS.[1] |

Experimental Protocols

The following are representative, detailed protocols for the key transformations in the synthesis of this compound.

Protocol 1: Bromination of 2,3-Dimethylaniline (Route B, Step 1)

This protocol describes the selective bromination of 2,3-dimethylaniline using N-bromosuccinimide (NBS).[1]

Procedure:

-

Dissolve 3 g of 2,3-dimethylaniline in 10 mL of dry dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, prepare a solution of 4.4 g of N-bromosuccinimide (NBS) in 5 mL of DMF.

-

Add the NBS solution dropwise to the stirred solution of 2,3-dimethylaniline over a period of 30 minutes.

-

Continue stirring the reaction mixture at room temperature for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 50 mL of water and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash them with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 10% ethyl acetate). This should yield 4-Bromo-2,3-dimethylaniline.[1]

Protocol 2: Nitration of 4-Bromo-2,3-dimethylaniline (Route B, Step 2)

This protocol details the nitration of the brominated intermediate.

Procedure:

-

Carefully add 10 mL of concentrated sulfuric acid to a round-bottom flask cooled in an ice bath.

-

While maintaining the temperature below 10°C, slowly add 2 g of 4-Bromo-2,3-dimethylaniline to the sulfuric acid with constant stirring.

-

In a separate flask, prepare a nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the aniline derivative, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Workflow Visualization

The experimental workflow for Route B can be summarized in the following diagram:

Caption: Experimental workflow for the synthesis via Route B.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process that offers flexibility in the choice of synthetic route. The selection of starting materials and the sequence of bromination and nitration are critical decisions that impact the overall yield and purity of the final product. The protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Future research may focus on the development of greener and more atom-economical synthetic methods, potentially utilizing novel catalysts or reaction media to further optimize this valuable transformation.

References

Sources

reactivity of the nitro group in 4-Bromo-2,3-dimethyl-6-nitroaniline

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of the chemical (CAS: 108485-13-8), a substituted aromatic compound with significant potential as an intermediate in synthetic chemistry.[1] The guide delves into the molecular architecture and the complex interplay of electronic effects exerted by the various substituents, which collectively define the reactivity profile of the nitro moiety. Core transformations, including the reduction of the nitro group to a primary amine and its role in activating the aromatic ring toward nucleophilic aromatic substitution, are discussed in detail. Methodologies are supported by established chemical principles and field-proven protocols, offering researchers and drug development professionals a thorough resource for leveraging this molecule in complex synthetic applications.

Molecular Structure and Electronic Landscape

The reactivity of any functional group is intrinsically linked to the electronic environment of the molecule. In this compound, the aromatic ring is decorated with five substituents, each contributing distinct electronic effects that modulate the reactivity of the nitro group.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-M).[2] Its presence is paramount in influencing the key reactions discussed in this guide.

-

Amino Group (-NH₂): Conversely, the amino group is a potent electron-donating group, primarily through its positive resonance effect (+M), which significantly outweighs its negative inductive effect. This "push" of electron density into the ring counteracts the "pull" from the nitro group.

-

Bromo Substituent (-Br): The bromine atom exhibits a dual nature; it is electron-withdrawing via induction (-I) but can donate electron density through resonance (+M).[2] Its position ortho to the nitro group is particularly significant for nucleophilic aromatic substitution reactions.

-

Methyl Groups (-CH₃): The two methyl groups at positions 2 and 3 are weak electron-donating groups through a positive inductive effect (+I), contributing to the overall electron density of the ring.

This "push-pull" system, created by the juxtaposition of strong electron-donating and electron-withdrawing groups, establishes a unique electronic landscape that makes the nitro group a focal point for chemical transformation.[2]

Synthesis of the Core Scaffold

While multiple synthetic routes to substituted nitroanilines exist, a common and logical approach involves the regioselective bromination and nitration of a suitable precursor. A plausible synthesis for this compound would start from 2,3-dimethylaniline.

Conceptual Synthetic Workflow

Sources

electrophilic aromatic substitution in 4-Bromo-2,3-dimethyl-6-nitroaniline

An In-Depth Technical Guide to Electrophilic Aromatic Substitution in 4-Bromo-2,3-dimethyl-6-nitroaniline

Abstract